2,7-Dibromopyrene
Overview
Description
2,7-Dibromopyrene is an organic compound with the chemical formula C16H8Br2. It is a yellow crystalline solid with a distinctive odor. This compound is a derivative of pyrene, a well-known aromatic hydrocarbon.
Mechanism of Action
Target of Action
2,7-Dibromopyrene (Br2Py) is a derivative of pyrene, a renowned aromatic hydrocarbon . The primary targets of Br2Py are the nodal positions on the pyrene molecule, specifically the 2nd and 7th positions . These positions are crucial for expanding the utility of pyrene, allowing for diverse functionalisation strategies .
Mode of Action
The mode of action of Br2Py involves the strategic functionalisation of pyrene at non-K region and nodal positions . Bromo-substituted precursors, such as Br2Py, serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .
Biochemical Pathways
The biochemical pathways affected by Br2Py involve the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . The self-assembly process of Br2Py molecules leads to the formation of monolayers . Based on Br-H adsorption and Br-Br repulsion, Br2Py molecules form two molecular chains and one molecular cluster .
Pharmacokinetics
It’s known that the atomic structure of a br2py monolayer is primarily influenced by intermolecular interactions . There exists a certain selectivity for film-forming on metal surfaces . More research is needed to fully understand the ADME properties of Br2Py and their impact on bioavailability.
Result of Action
The result of Br2Py’s action is the formation of highly ordered nanostructures . These structures are formed through a self-assembly process, leading to the formation of four possible monolayers . The structural parameters of the monolayers are consistent with existing literature .
Action Environment
The action of Br2Py is influenced by environmental factors. For instance, the self-assembly process of Br2Py molecules in forming monolayers is based on Br-H adsorption and Br-Br repulsion . Furthermore, there exists a certain selectivity for film-forming on metal surfaces . More research is needed to fully understand how environmental factors influence Br2Py’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
Bromopyrenes have been noted for their significance in synthetic chemistry, materials science, and environmental studies . The specific impact of 2,7-Dibromopyrene on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
The molecular mechanism of this compound involves the Ullmann reaction path, which is unique regardless of predesigned assembled structures . This reaction path is demonstrated to be dominated by metal-coordinated and halogen bonding motifs .
Temporal Effects in Laboratory Settings
The synthesis of this compound has been accomplished with high efficiency
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromopyrene typically involves the bromination of pyrene. One common method is the bromination of pyrene using bromine in carbon tetrachloride (CCl4). The reaction is carried out by dissolving pyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the reaction .
Another method involves the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene or 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene as starting materials. These compounds are dissolved in a mixture of methanol and tetrahydrofuran (MeOH/THF) and then reacted with a copper(II) catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromopyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: this compound can be oxidized to form pyrenequinones and other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form pyrene or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrenes, while oxidation reactions can produce pyrenequinones and other oxidized derivatives .
Scientific Research Applications
2,7-Dibromopyrene has a wide range of scientific research applications, including:
Materials Science: this compound is used in the fabrication of organic semiconductors and light-emitting diodes (LEDs).
Environmental Studies: Bromopyrenes, including this compound, are studied for their environmental impact and behavior in different ecosystems.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives.
Comparison with Similar Compounds
2,7-Dibromopyrene can be compared with other bromopyrene derivatives, such as:
- 1-Bromopyrene
- 2-Bromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3-Dibromopyrene
- 1,7-Dibromopyrene
- 1,3,6-Tribromopyrene
- 1,3,6,8-Tetrabromopyrene
These compounds differ in the positions and number of bromine atoms on the pyrene core. The unique substitution pattern of this compound at the 2 and 7 positions makes it distinct from other bromopyrene derivatives. This unique substitution pattern influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2,7-dibromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545084 | |
Record name | 2,7-Dibromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102587-98-4 | |
Record name | 2,7-Dibromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,7-dibromopyrene facilitate the creation of nanostructures on metal surfaces?
A: this compound serves as a precursor molecule for on-surface Ullmann coupling reactions. When deposited onto metal surfaces like gold (Au(111)) [, ] or bimetallic surfaces like bismuth-silver (Bi-Ag(111)) [], it forms ordered structures stabilized by intermolecular halogen bonding motifs []. Upon thermal annealing, the bromine atoms detach (dehalogenation), and the pyrene molecules undergo covalent coupling, forming extended polymeric chains [, ]. This process allows for the controlled construction of low-dimensional nanostructures directly on the metal surface.
Q2: What role do halogen bonds play in the formation of these nanostructures?
A: Research suggests that halogen bonding plays a crucial role in both the initial self-assembly and the subsequent polymerization of this compound on metal surfaces. Initially, the bromine atoms in the molecule engage in intermolecular halogen bonding, guiding the molecules into ordered patterns []. Interestingly, even after dehalogenation and the formation of covalent bonds between pyrene units, the dissociated bromine atoms remain involved. These bromine atoms are absorbed onto the metal surface and continue to interact with the polymer chains, further stabilizing the structure []. This suggests that halogen bonding is a key driving force throughout the entire process of nanostructure formation.
Q3: Can the structure of the metal surface influence the outcome of the Ullmann coupling reaction using this compound?
A: Yes, the structure and composition of the metal surface significantly influence the Ullmann coupling reaction. Studies have shown that different metal surfaces, and even modifications to the same surface, can alter the reaction pathway and the final nanostructures formed. For instance, on bismuth-decorated silver surfaces (Bi-Ag(111)), the presence of bismuth reduces surface reactivity, requiring higher temperatures to initiate dehalogenation and polymerization compared to bare silver []. Additionally, the final polymeric chains on Bi-Ag(111) exhibit a lateral displacement compared to those formed on bare silver, highlighting the impact of bismuth on the reaction []. Similarly, on bismuth-gold surfaces (Bi-Au(111)), a modified surface reconstruction necessitates higher annealing temperatures for Ullmann coupling compared to pristine gold (Au(111)) []. This demonstrates the sensitivity of this compound's on-surface reactions to the specific metal substrate, offering a potential avenue for fine-tuning nanostructure formation by carefully selecting and modifying the surface.
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